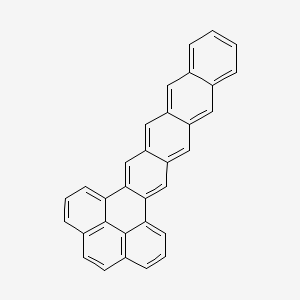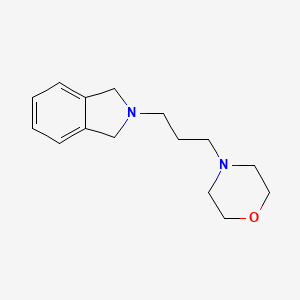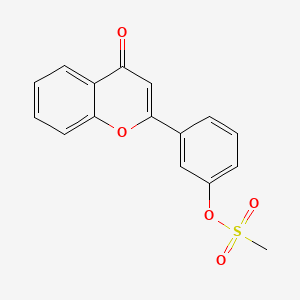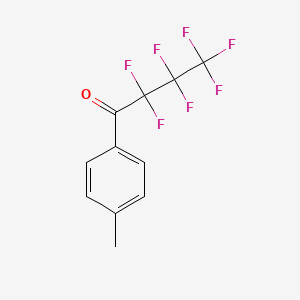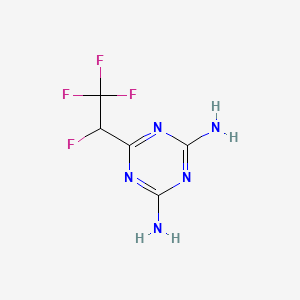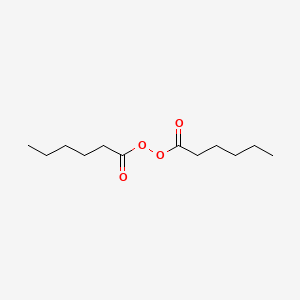![molecular formula C21H14 B14745940 13h-Indeno[1,2-c]phenanthrene CAS No. 212-54-4](/img/structure/B14745940.png)
13h-Indeno[1,2-c]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13h-Indeno[1,2-c]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 and a molecular weight of 266.3359 g/mol . This compound is characterized by its unique structure, which consists of fused benzene rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the notable synthetic methods for preparing 13h-Indeno[1,2-c]phenanthrene involves the gold(I)- and Brønsted acid-mediated deacyloxylative cycloaromatisation of 1,6-diyne esters . This reaction does not require the exclusion of moisture or air, making it relatively straightforward. The reaction mechanism includes an initial gold(I)-catalyzed 1,2-acyloxy migration and 5-exo-trig cyclisation pathway, followed by a 1,5-enyne rearrangement and Brønsted acid-assisted deacyloxylative aromatisation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of iron-catalyzed double annulations of 2-alkynyl biaryls has been proposed as an efficient and regioselective synthesis route . This method involves the activation of acetal and provides high to excellent yields under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 13h-Indeno[1,2-c]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
13h-Indeno[1,2-c]phenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity includes studies on its potential mutagenic and carcinogenic properties.
Medicine: Investigations are ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 13h-Indeno[1,2-c]phenanthrene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, leading to mutations and potentially carcinogenic effects. The compound’s planar structure allows it to fit between DNA base pairs, disrupting normal cellular processes .
Comparaison Avec Des Composés Similaires
- 11H-Benzo[a]fluorene
- 13H-Indeno[1,2-l]phenanthrene
Comparison: 13h-Indeno[1,2-c]phenanthrene is unique due to its specific arrangement of fused benzene rings, which imparts distinct chemical and physical properties. Compared to 11H-Benzo[a]fluorene and 13H-Indeno[1,2-l]phenanthrene, it exhibits different reactivity patterns and biological activities, making it a valuable compound for targeted research .
Propriétés
Numéro CAS |
212-54-4 |
|---|---|
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
pentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-4-8-18-14(5-1)9-10-15-11-12-19-17-7-3-2-6-16(17)13-20(19)21(15)18/h1-12H,13H2 |
Clé InChI |
WEMRWGUFDIQNDO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C4=C(C=CC5=CC=CC=C54)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
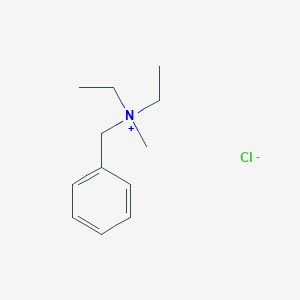
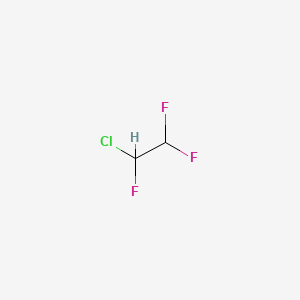
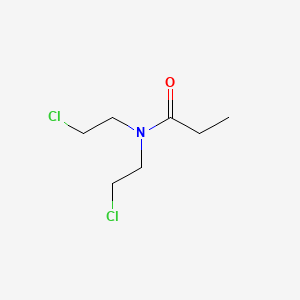
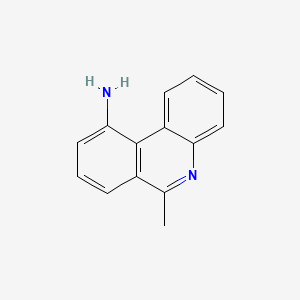
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
